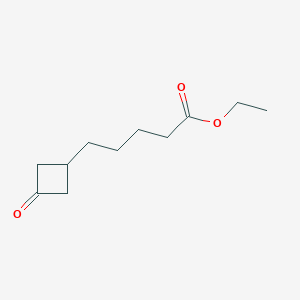
6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile is a heterocyclic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes a benzopyran core with dimethyl and carbonitrile substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of aldehydes, malononitrile, and 1,3-diketones in the presence of a catalyst such as triethanolamine under ambient conditions . This method is favored for its efficiency, eco-friendliness, and high yield.
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and reaction conditions are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonitrile group.
Substitution: The benzopyran ring allows for various substitution reactions, particularly at the carbonitrile and dimethyl positions.
Common Reagents and Conditions:
Hydrazine and Phenylhydrazine: These reagents undergo 1:2 addition to the carbonitrile function, forming iminohydrazine intermediates.
Reactive Methylene Compounds: Compounds like acetylacetone and ethyl acetoacetate can react with the carbonitrile group under basic conditions.
Major Products:
Benzopyrano[2,3-b]pyridine Derivatives: Formed through Michael addition and subsequent cyclization.
3-Amino-Benzopyrano[4,3-c]pyrazoles: Resulting from reactions with hydrazine and phenylhydrazine.
Scientific Research Applications
6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of photoactive materials and other functional compounds.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile involves its interaction with various molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation and triggering apoptotic pathways . The compound’s structure allows it to interact with specific enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
3-Cyano-6,8-dimethylchromone: Shares a similar core structure but differs in functional groups.
Tetrahydrobenzo[b]pyrans: These compounds have similar biological activities and are synthesized using comparable methods.
Uniqueness: 6,8-Dimethyl-4-oxo-4H-1-benzopyran-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
CAS No. |
50743-40-3 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
6,8-dimethyl-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H9NO2/c1-7-3-8(2)12-10(4-7)11(14)9(5-13)6-15-12/h3-4,6H,1-2H3 |
InChI Key |
CHVJARAANPAZMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=CO2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



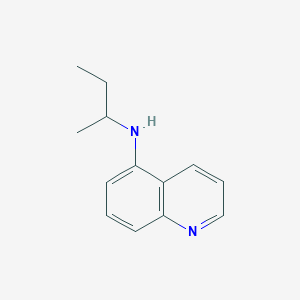
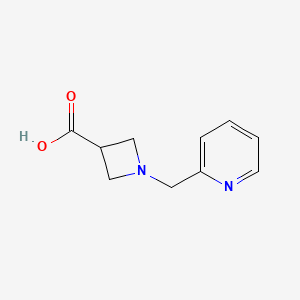

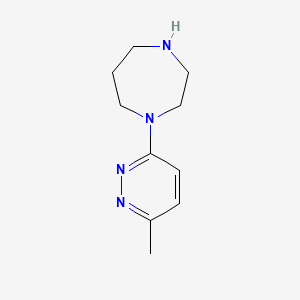
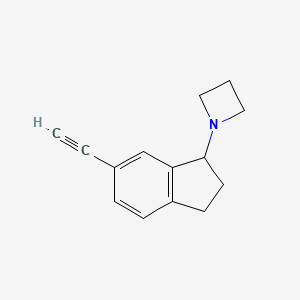
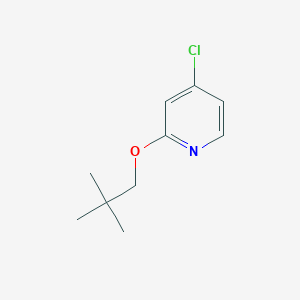
![3-Aminobenzo[d]isothiazole-4-carboxylic acid](/img/structure/B11902750.png)
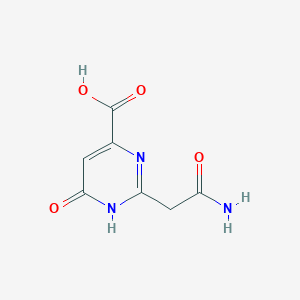
![6-Chloro-5-methylbenzo[d]isothiazol-3-amine](/img/structure/B11902766.png)
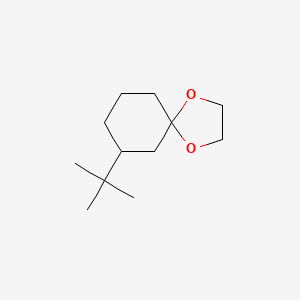

![1h-Imidazo[4,5-b]pyridine-6-sulfonic acid](/img/structure/B11902794.png)
